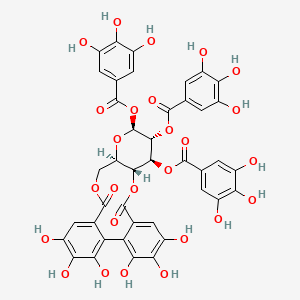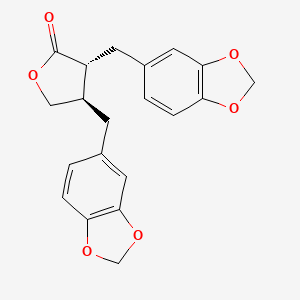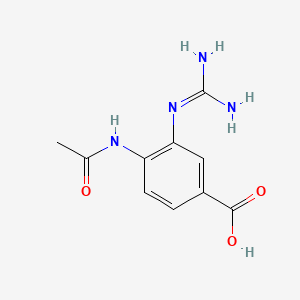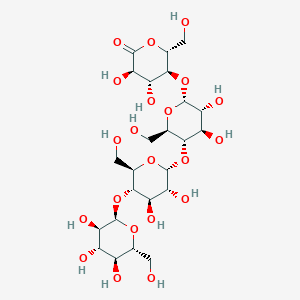
benzenecarbothioic acid S-(5-quinolinyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioic acid S-(5-quinolinyl) ester is a member of quinolines.
Aplicaciones Científicas De Investigación
Metabolism and Bioanalytical Chemistry
- Metabolism in Synthetic Cannabinoids: Benzenecarbothioic acid S-(5-quinolinyl) ester is structurally related to synthetic cannabinoids like PB-22 and 5F-PB-22, which feature a quinoline substructure and an ester bond linkage. Studies have focused on understanding their metabolism in human hepatocytes, revealing complex metabolic pathways including ester hydrolysis and oxidation processes (Wohlfarth et al., 2014).
Chemistry of Reactive Intermediates
- Reactions of Quinol Esters: Research on compounds like quinol esters, which are chemically related to this compound, has explored their potential as precursors to reactive intermediates such as oxenium ions. These studies highlight diverse reactions but suggest that oxenium ions are not typically generated from these compounds (Novak et al., 2007).
Antimicrobial Activity of Quinoline Derivatives
- Quinoline Derivatives with Antimicrobial Properties: Investigations into quinoline derivatives, structurally related to this compound, have been conducted to evaluate their antimicrobial properties. The creation of various quinoline-based compounds has shown promising activity against a range of microorganisms (Özyanik et al., 2012).
Metallation and Synthesis of Heterocyclic Quinones
- Heterocyclic Quinone Synthesis: Research has explored the metallation of compounds like 2-(3-quinolylcarbonyl)benzoic acid, closely related to this compound, for synthesizing biologically active aza-anthraquinones and other heterocyclic quinones (Rebstock et al., 2004).
Acetylcholinesterase Inhibition
- Carbamic Acid Quinolin-6-yl Esters as Inhibitors: The development of carbamic acid esters of quinolin-6-ol as novel inhibitors of acetylcholinesterase indicates the therapeutic potential of compounds structurally related to this compound (Decker, 2007).
Benzylation Reactions
- O-Benzylation of Carboxylic Acids: Studies on the O-benzylation of carboxylic acids using benzyloxy reagents highlight reaction pathways and mechanisms that may be relevant to the chemical behavior of this compound derivatives (Yamada et al., 2015).
Biocatalytic Synthesis
- Biocatalytic Synthesis of Heterocycles: Innovative biocatalytic methods for synthesizing small libraries of heterocycles such as quinoxalinones and benzoxazin-ones, using reactions that might be applicable to this compound, have been developed. These reactions are noted for their environmentally friendly approach (Petronijević et al., 2017).
Cyclopolymerization and Materials Science
- Ruthenium Alkylidene Triggered Cyclopolymerization: Research in materials science has utilized compounds similar to this compound for the synthesis of novel polymers through ruthenium-based cyclopolymerization processes (Mayershofer et al., 2006).
Propiedades
Fórmula molecular |
C16H11NOS |
|---|---|
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
S-quinolin-5-yl benzenecarbothioate |
InChI |
InChI=1S/C16H11NOS/c18-16(12-6-2-1-3-7-12)19-15-10-4-9-14-13(15)8-5-11-17-14/h1-11H |
Clave InChI |
KYHBLDMJXVGVKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)SC2=CC=CC3=C2C=CC=N3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,7,8,9,10,10-Hexachloro-4-methyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione](/img/structure/B1212733.png)



![(2S)-2-azaniumyl-5-{2-[4-(hydroxymethyl)phenyl]hydrazino}-5-oxopentanoate](/img/structure/B1212738.png)



![9H-Isoxazolo[3,2-b]quinazolin-9-one, 2,3-dihydro-3-methyl-](/img/structure/B1212744.png)

